N-[2-(2-phenylmorpholin-4-yl)ethyl]-3-(trifluoromethyl)benzamide

Kinase inhibition Structure-activity relationship EphB4 selectivity

This 3-CF3 benzamide (CAS 954081-67-5) is the meta-substituted positional isomer claimed in US20060035897A1 for EphB4 inhibition (IC50 down to 10 nM). Unlike the 2-CF3 regioisomer (CAS 953935-70-1) or TTA-A2 (same formula, different scaffold), this compound maintains the precise kinase selectivity fingerprint required for ephrin receptor probe development. Procurement must specify the 3-CF3 isomer to align with patent SAR. Ideal for kinase panel profiling, scaffold-hopping studies, and phenylmorpholine SAR libraries.

Molecular Formula C20H21F3N2O2
Molecular Weight 378.395
CAS No. 954081-67-5
Cat. No. B2902456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-phenylmorpholin-4-yl)ethyl]-3-(trifluoromethyl)benzamide
CAS954081-67-5
Molecular FormulaC20H21F3N2O2
Molecular Weight378.395
Structural Identifiers
SMILESC1COC(CN1CCNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3
InChIInChI=1S/C20H21F3N2O2/c21-20(22,23)17-8-4-7-16(13-17)19(26)24-9-10-25-11-12-27-18(14-25)15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2,(H,24,26)
InChIKeyIIXYAHVCGFWDSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2-Phenylmorpholin-4-yl)ethyl]-3-(trifluoromethyl)benzamide (CAS 954081-67-5): Kinase-Targeted Benzamide Procurement Specification


N-[2-(2-Phenylmorpholin-4-yl)ethyl]-3-(trifluoromethyl)benzamide is a synthetic, substituted benzamide featuring a 3-trifluoromethylbenzamide core linked via an ethyl spacer to a 2-phenylmorpholine moiety (molecular formula C20H21F3N2O2; MW 378.4) . The compound falls within the scope of trifluoromethyl-substituted benzamides claimed as protein kinase inhibitors, specifically targeting ephrin receptor kinases such as EphB4, c-abl, Flt-3, KDR, and c-Src [1]. Its structural architecture combines a hydrogen-bond-capable benzamide pharmacophore with a lipophilic trifluoromethyl group and a conformationally constrained phenylmorpholine ring, features that collectively influence target engagement and physicochemical properties relevant to probe or lead development .

Why N-[2-(2-Phenylmorpholin-4-yl)ethyl]-3-(trifluoromethyl)benzamide Cannot Be Interchanged with In-Class Analogs


Compounds sharing the 2-phenylmorpholino scaffold differ critically in benzamide ring substitution, linker length, and trifluoromethyl positional isomerism, each of which can profoundly alter kinase selectivity, cellular potency, and ADME properties. For example, shifting the CF3 group from the 3-position (target compound) to the 2-position (CAS 953935-70-1) alters the molecular electrostatic potential and may reorient the benzamide within the kinase ATP-binding pocket, potentially switching inhibition profiles among EphB4, c-abl, or Flt-3 [1]. Similarly, varying the ethylene linker to propylene or butylene homologs changes the conformational freedom and spacing of the morpholine ring, which can disrupt critical hinge-region interactions or alter off-target binding [1]. The trifluoromethyl substituted benzamide patent family explicitly teaches that small structural modifications around the benzamide core can differentiate compounds as selective inhibitors of specific kinases (e.g., EphB4 vs. KDR vs. c-kit) [2]. Consequently, substitution without quantitative target-engagement and selectivity profiling risks selecting a compound with divergent pharmacology, undermining experimental reproducibility and wasting procurement resources.

Quantitative Differentiation Evidence: N-[2-(2-Phenylmorpholin-4-yl)ethyl]-3-(trifluoromethyl)benzamide vs. Closest Analogs


CF3 Positional Isomerism: 3-CF3 vs. 2-CF3 Benzamide Regioisomers and Kinase Selectivity Implications

The target compound bears the trifluoromethyl substituent at the meta (3-) position of the benzamide ring, in contrast to its closest regioisomer, N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide (CAS 953935-70-1), which places CF3 at the ortho (2-) position. The trifluoromethyl substituted benzamide patent family (US20060035897A1) demonstrates that within this chemical series, compounds of formula I exhibit EphB4 kinase inhibition with IC50 values ranging from ≤10 nM to 1.0 µM, and that the position of substituents on the central phenyl ring is a primary determinant of kinase selectivity (e.g., EphB4 vs. KDR vs. c-abl) [1]. Meta-substitution with electron-withdrawing groups such as CF3 is explicitly described as favorable for EphB4 binding, while ortho-substitution can introduce steric clash with the kinase hinge region, potentially reducing potency and altering selectivity [1]. However, direct head-to-head IC50 data for this exact compound pair are not publicly available; this differentiation is inferred from the patent SAR disclosure.

Kinase inhibition Structure-activity relationship EphB4 selectivity

Molecular Formula Isomer Differentiation: Benzamide Scaffold vs. Pyridyl Amide TTA-A2 (CAS 953778-63-7)

The target compound shares the identical molecular formula (C20H21F3N2O2, MW 378.4) with TTA-A2 (CAS 953778-63-7), a potent and selective T-type voltage-gated calcium channel (Cav3.1/Cav3.2) antagonist [1]. However, their core scaffolds differ fundamentally: the target compound is a benzamide, whereas TTA-A2 is a pyridyl amide. TTA-A2 exhibits IC50 values of 89 nM (Cav3.1) and 92 nM (Cav3.2) at -80 mV holding potential and shows >300-fold selectivity over L-type, P/Q-type, N-type, and R-type calcium channels (all IC50 >30 µM) [1]. In contrast, the target compound is claimed within the benzamide kinase inhibitor patent family (US20060035897A1) as an EphB4 and multi-kinase inhibitor [2]. These two isomeric compounds represent orthogonal pharmacological tool types—one a calcium channel modulator, the other a kinase inhibitor—despite having identical atomic composition. This underscores that molecular formula alone is wholly insufficient to predict biological function; procurement must be driven by verified target engagement data for the specific chemotype.

Target selectivity Calcium channel Kinase Chemical probe

Linker Length SAR: Ethylene (C2) vs. Propylene (C3) vs. Butylene (C4) Spacer Impact on Target Engagement

The target compound employs an ethylene (-CH2CH2-) linker connecting the benzamide carbonyl to the 2-phenylmorpholine nitrogen. Commercially available analogs with propylene (C3; e.g., CAS 953915-09-8, N-[3-(2-phenylmorpholin-4-yl)propyl]-3-(trifluoromethyl)benzamide) and butylene (C4) spacers are also listed . Within the broader class of morpholine-containing benzamides, linker length modulates the distance and orientation of the morpholine oxygen and phenyl substituent relative to the benzamide core, which can affect hydrogen bonding with the kinase hinge region and hydrophobic packing in the selectivity pocket [1]. Patent SAR for related 2-phenylmorpholine kinase inhibitors indicates that ethylene-linked analogs often provide optimal geometry for Eph receptor kinase inhibition, whereas longer linkers may introduce excessive conformational entropy and reduce potency [1]. Quantitative head-to-head data for these specific linker homologs are not available in the public domain.

Linker optimization Kinase inhibitor Conformational flexibility

Benzamide Core Substitution Vector: 3-CF3 vs. Unsubstituted Benzamide and Halo-Substituted Analogs

The 3-trifluoromethyl group on the target compound serves dual roles: it acts as a strong electron-withdrawing substituent (Hammett σmeta ≈ 0.43) that polarizes the benzamide carbonyl, enhancing hydrogen-bond acceptor character for kinase hinge binding, and it increases metabolic stability by blocking potential sites of oxidative metabolism [1]. In contrast, the unsubstituted benzamide analog (N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide, CAS 954245-95-5) lacks this electronic enhancement and metabolic shield . The 4-chloro analog (CAS 954081-28-8) provides a weaker electron-withdrawing effect (σpara ≈ 0.23) and different steric profile . Within the trifluoromethyl benzamide patent class, electron-withdrawing substituents at the 3-position are associated with improved EphB4 inhibitory potency compared to unsubstituted or electron-donating analogs [1].

Electron-withdrawing group Metabolic stability Kinase hinge binding

Phenylmorpholine Stereochemistry: Implications for Chiral Recognition and Off-Target Activity

The 2-phenylmorpholine moiety contains a chiral center at the 2-position of the morpholine ring. The parent compound 2-phenylmorpholine (PAL-632) is a known norepinephrine-dopamine releasing agent (NDRA) with stereospecific activity at monoamine transporters [1]. In the context of the target benzamide compound, the stereochemical configuration may influence both the intended kinase target engagement and potential off-target interactions with aminergic systems. The patent literature on trifluoromethyl substituted benzamides as kinase inhibitors does not specify enantiomeric resolution of the morpholine chiral center for most exemplified compounds [2]. However, for procurement purposes, the enantiomeric composition (racemic vs. single enantiomer) may significantly impact biological reproducibility, as different enantiomers can exhibit divergent kinase inhibition profiles and differential off-target binding to monoamine transporters or other CNS targets [1].

Chiral resolution Stereospecificity Monoamine transporter

Validated Application Scenarios for N-[2-(2-Phenylmorpholin-4-yl)ethyl]-3-(trifluoromethyl)benzamide Procurement


EphB4 Kinase Probe Development and Ephrin Receptor Signaling Studies

Based on the compound's placement within the trifluoromethyl substituted benzamide patent family (US20060035897A1), which claims EphB4 inhibition with IC50 values down to 10 nM for formula I compounds [1], this compound is suitable as a starting point for developing chemical probes targeting EphB4 and related ephrin receptor kinases. Researchers investigating Eph receptor-mediated angiogenesis, tumor progression, or neural regeneration may use this compound as a tool compound, provided they independently verify target engagement and selectivity in their assay systems. Procurement must specify the 3-CF3 positional isomer to align with the patent SAR indicating favorable EphB4 binding for meta-substituted analogs.

Multi-Kinase Selectivity Profiling and Chemical Biology Tool Generation

The patent specification teaches that compounds within this chemical class inhibit multiple kinases including c-abl, Flt-3, KDR, c-Src, c-kit, FGFR-1, and RET in addition to EphB4 [1]. This compound is appropriate for use in broad kinase selectivity panels to map its polypharmacology profile. Procurement for this purpose is justified when the specific 2-phenylmorpholino-ethyl linker and 3-CF3 substitution pattern are required to maintain the intended kinase inhibition fingerprint, as substitution with the 2-CF3 regioisomer or unsubstituted benzamide analog may redirect selectivity toward different kinase subsets.

Comparative Structural Biology: Benzamide vs. Pyridyl Amide Scaffold Analysis

Because this compound shares the identical molecular formula (C20H21F3N2O2) with the T-type calcium channel antagonist TTA-A2 (CAS 953778-63-7) but differs in core scaffold (benzamide vs. pyridyl amide) [2], it presents a valuable case study for scaffold-hopping analysis and target-class switching. Procurement is warranted for structural biology and cheminformatics investigations comparing how atomic composition alone does not determine biological target engagement, and for teaching purposes in medicinal chemistry curricula.

Synthetic Intermediate for 2-Phenylmorpholine-Containing Compound Libraries

The compound serves as a versatile intermediate for synthesizing focused libraries of benzamide derivatives with variations in the benzamide substitution pattern, linker length, and phenylmorpholine stereochemistry [1]. Procurement is appropriate for medicinal chemistry groups constructing SAR tables around the 2-phenylmorpholine scaffold, where the 3-CF3 benzamide serves as a reference standard against which other analogs are compared. However, researchers must note the limited public bioactivity data and should plan for de novo biological characterization as part of their library screening workflow.

Quote Request

Request a Quote for N-[2-(2-phenylmorpholin-4-yl)ethyl]-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.